molecular formula C13H14N2O B13726889 3-Amino-N-cyclobutyl-5-ethynylbenzamide

3-Amino-N-cyclobutyl-5-ethynylbenzamide

Cat. No.: B13726889
M. Wt: 214.26 g/mol
InChI Key: UYHOIUHRQIOONT-UHFFFAOYSA-N
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Description

3-Amino-N-cyclobutyl-5-ethynylbenzamide is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen and an ethynyl substituent at the 5-position of the benzene ring. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or modulators of protein-protein interactions.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-amino-N-cyclobutyl-5-ethynylbenzamide

InChI

InChI=1S/C13H14N2O/c1-2-9-6-10(8-11(14)7-9)13(16)15-12-4-3-5-12/h1,6-8,12H,3-5,14H2,(H,15,16)

InChI Key

UYHOIUHRQIOONT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)N)C(=O)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclobutyl-5-ethynylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with ammonia or an amine.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Cyclobutyl Group Addition: The cyclobutyl group can be added through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the amino group on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclobutyl-5-ethynylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the benzamide core.

    Reduction: Alkenyl or alkyl derivatives of the ethynyl group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-cyclobutyl-5-ethynylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclobutyl-5-ethynylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-N-cyclobutyl-5-ethynylbenzamide with four analogs from the provided evidence, focusing on molecular properties, substituent effects, and safety profiles.

Molecular and Structural Properties

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors
This compound (Target) C₁₃H₁₃N₂O* ~213.26* Cyclobutyl (amide), ethynyl (C₅) 2 (donors), 3 (acceptors)†
3-Amino-N-benzyl-5-methylbenzamide C₁₅H₁₆N₂O 240.30 Benzyl (amide), methyl (C₅) 2 (donors), 3 (acceptors)
3-Amino-5-ethoxy-N-isopropylbenzamide C₁₂H₁₈N₂O₂ 222.28 Isopropyl (amide), ethoxy (C₅) 2 (donors), 4 (acceptors)
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide C₁₅H₁₈N₄O₂ 286.33 Cyclopropyl (amide), oxadiazole (C₃) 3 (donors), 5 (acceptors)
3-{[(5-bromo-3-chloro-2-hydroxyphenyl)sulfonyl]amino}-5-(1-cyanocyclobutyl)-2-hydroxy-N-methylbenzamide C₁₉H₁₇BrClN₃O₅S 514.78 Sulfonyl, bromo, chloro, cyanocyclobutyl 3 (donors), 8 (acceptors)

*Estimated based on structural analysis; †Predicted from functional groups.

Key Observations:

Substituent Effects on Molecular Weight: The target compound’s molecular weight (~213 g/mol) is lower than benzyl (240 g/mol) and cyclopropyl-oxadiazole (286 g/mol) analogs due to the compact cyclobutyl group and ethynyl substituent .

Hydrogen-Bonding Capacity :

  • Ethoxy and oxadiazole substituents enhance hydrogen-bond acceptor counts (e.g., 4 in , 5 in ), which may improve solubility or target binding .
  • The ethynyl group in the target compound contributes only weakly to hydrogen bonding, prioritizing hydrophobic interactions.

Ring Systems and Rigidity: Cyclobutyl vs. Oxadiazole in introduces aromatic heterocyclic character, enhancing metabolic stability but complicating synthesis.

Key Observations:
  • Cyclobutyl vs.
  • Heterocyclic Risks : The oxadiazole-containing compound is classified as an irritant, highlighting the need for protective equipment during synthesis .

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